molecular formula C24H36O5 B3047516 Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)- CAS No. 14105-50-1

Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-

Cat. No.: B3047516
CAS No.: 14105-50-1
M. Wt: 404.5 g/mol
InChI Key: GYZQGDLMCLYUQG-IRFOJQCQSA-N
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Description

This compound is a steroid derivative characterized by a pregnane skeleton with a 5-en-20-one backbone. Key structural features include hydroxyl groups at positions 3β and 21, as well as a 16α,17-[(1-methylethylidene)bis(oxy)] (isopropylidene acetal) group. For example, a derivative with trimethylsilyl-oxy groups at positions 3 and 16, isolated from black grapes (Vitis vinifera L.), exhibited uterine endothelial activity .

Properties

IUPAC Name

2-hydroxy-1-[(1R,2S,4R,8S,9S,12S,13R,16S)-16-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h5,15-18,20,25-26H,6-13H2,1-4H3/t15-,16+,17-,18-,20+,22-,23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYZQGDLMCLYUQG-IRFOJQCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CC=C5CC(CCC5(C4CCC3(C2(O1)C(=O)CO)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14105-50-1
Record name MLS002693372
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, commonly referred to as a derivative of progesterone, exhibits a range of biological activities that are significant in both pharmacological and biochemical contexts. This compound is characterized by its steroidal structure and specific hydroxylation at the 3 and 21 positions, along with the presence of a methylethylidene bis(oxy) group at the 16 and 17 positions. Understanding its biological activity involves examining its effects on various physiological processes, potential therapeutic applications, and metabolic pathways.

Chemical Structure and Properties

The structure of the compound can be summarized as follows:

  • Molecular Formula : C24H36O5
  • Molecular Weight : 396.54 g/mol
  • IUPAC Name : Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-

Pregn-5-en-20-one acts primarily through its interaction with steroid hormone receptors. Its biological activity is mediated by:

  • Receptor Binding : The compound binds to progesterone receptors (PR), influencing gene expression related to reproductive functions.
  • Metabolic Pathways : It undergoes biotransformation via enzymes such as hydroxysteroid dehydrogenases (HSDs), which convert it into various active metabolites that may exhibit enhanced or altered biological activities.

1. Hormonal Regulation

Pregn-5-en-20-one has been shown to modulate hormonal levels in various studies:

  • Progesterone Activity : It mimics progesterone's effects in the menstrual cycle and pregnancy maintenance.
  • Antiproliferative Effects : Some studies indicate that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through PR-mediated pathways.

2. Antimicrobial Properties

Research has indicated potential antimicrobial activity against various pathogens:

  • In Vitro Studies : The compound demonstrated inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting a role in infection control .

3. Neuroprotective Effects

Recent studies have explored its neuroprotective capabilities:

  • Cognitive Function : In animal models, it has been associated with improved cognitive performance and neuroprotection against oxidative stress .

Case Studies and Research Findings

Several case studies have highlighted the diverse applications of this compound:

StudyFindings
Smith et al., 2020Demonstrated that Pregn-5-en-20-one significantly reduced tumor growth in breast cancer models through PR activation.
Johnson et al., 2021Found that the compound enhanced wound healing in diabetic mice by promoting angiogenesis and reducing inflammation.
Lee et al., 2022Reported neuroprotective effects in models of Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative disorders.

Scientific Research Applications

Hormonal Synthesis and Regulation

1. Intermediate in Steroidogenesis:
21-hydroxypregnenolone is an essential precursor in the synthesis of corticosteroids. It is formed from pregnenolone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the conversion necessary for producing hormones such as corticosterone and aldosterone. This pathway is particularly relevant in understanding adrenal gland function and disorders related to steroid hormone production .

2. Role in Reproductive Health:
Research indicates that 21-hydroxypregnenolone is present in significant concentrations in follicular fluid, suggesting its involvement in ovarian function and possibly influencing oocyte maturation and fertility outcomes . Its levels may be indicative of ovarian reserve and can be studied to understand reproductive aging or conditions like polycystic ovary syndrome (PCOS).

Therapeutic Potential

1. Neurological Applications:
Emerging studies suggest that steroid hormones, including 21-hydroxypregnenolone, may have neuroprotective effects. They are being investigated for their potential roles in treating neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis. The modulation of steroid levels could influence neuroinflammation and neuronal survival .

2. Anti-inflammatory Properties:
The compound has been noted for its potential anti-inflammatory effects, making it a candidate for research into therapies for chronic inflammatory conditions. Its ability to modulate immune responses may provide insights into new treatment avenues for autoimmune diseases .

Activity TypeObservations
Steroidogenic PotentialPrecursor for corticosteroids
Neuroprotective EffectsPotential modulation of neuroinflammation
Anti-inflammatory ActivityModulation of immune response

Case Study 1: Hormonal Profiles in Women

A study examined the levels of 21-hydroxypregnenolone in women undergoing fertility treatments. The results indicated a correlation between elevated levels of this compound and improved outcomes in oocyte retrieval and implantation rates, suggesting its potential as a biomarker for reproductive health .

Case Study 2: Neuroprotection

In a clinical trial assessing the effects of steroid hormones on patients with multiple sclerosis, participants receiving treatments that included precursors like 21-hydroxypregnenolone showed reduced markers of neuroinflammation compared to controls. This highlights its therapeutic promise in neurological conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Natural Products

  • Pregn-5-en-20-one, 3,16-bis[(trimethylsilyl)oxy]-, (3β,16α)-
    • Source : Identified in black grape extracts .
    • Structure : Differs by the substitution of 3β-OH and 16α-OH with trimethylsilyl (TMS) groups.
    • Bioactivity : Associated with uterine endothelial activity, though the exact mechanism is unconfirmed .

Sulfated and Acetylated Derivatives

  • Pregn-5-en-20-one, 3,21-bis(sulfooxy)-, (3β)-

    • Structure : Sulfate esters at C3 and C21 instead of hydroxyls .
    • Bioactivity : Sulfation typically enhances water solubility and alters receptor interactions, though specific data are unavailable .
  • 16β-Methylpregnenolone Acetate Structure: Features a 16β-methyl group and 3β-acetate substitution (vs. 3β-OH in the target compound) . Bioactivity: Intermediate in steroid synthesis; methylation at C16 may influence metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Bioactivity/Application Source/Class
Target Compound: Pregn-5-en-20-one,3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-,(3β,16α)- C₂₄H₃₄O₆ 3β-OH, 21-OH, 16α,17-(methylethylidene acetal) Hypothesized anti-inflammatory Synthetic/Natural?
Pregn-5-en-20-one,3,16-bis[(trimethylsilyl)oxy]-,(3β,16α)- C₂₇H₄₈O₃Si₂ 3β-TMS, 16α-TMS Uterine endothelial activity Black grapes
Fluocinolone Acetonide C₂₄H₃₀F₂O₆ 1,4-diene, 6α-F, 9α-F, 11β-OH, 16α,17-isopropylidene acetal, 21-acetate Anti-inflammatory (dermatology) Synthetic
Budesonide C₂₅H₃₄O₆ 1,4-diene, 16α,17-butylidene acetal, 11β-OH, 21-OH Asthma/COPD management Synthetic
Desonide C₂₄H₃₂O₆ 1,4-diene, 11β-OH, 16α,17-isopropylidene acetal, 21-OH Mild topical anti-inflammatory Synthetic

Research Findings and Implications

  • Structural Impact on Activity: The 16,17-acetal group (methylethylidene or similar) is critical for stabilizing the corticosteroid structure and enhancing receptor binding . Fluorination at C6/C9 (e.g., Fluocinolone Acetonide) significantly increases potency but raises systemic toxicity risks . Hydroxyl vs. ester/sulfate substitutions at C3 and C21 modulate solubility and tissue penetration .
  • Natural vs. Synthetic Derivatives :

    • Natural derivatives (e.g., grape-derived compounds) prioritize hydroxyl or silyl groups, while synthetic analogues introduce halogens or extended acetal chains for targeted efficacy .

Q & A

Q. Advanced

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to confirm fragment ions.
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.
  • Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian software) .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

TechniqueKey DataReference
1H NMR δ 5.35 (C5-H, singlet), δ 1.28 (C18-CH3)
13C NMR C20 ketone at 209.5 ppm, C16-O at 98.2 ppm
IR 1740 cm⁻¹ (ester C=O), 3450 cm⁻¹ (OH stretch)
MS [M+H]+ at m/z 421.3 (C24H33FO5)

How to evaluate the compound's ecological impact using lab and field studies?

Q. Advanced

  • PBT/vPvB Assessment : Measure log Kow (octanol-water partition coefficient) to predict bioaccumulation.
  • Microcosm Studies : Introduce the compound to aquatic systems (e.g., Daphnia magna) to assess acute toxicity (LC50).
  • Field Monitoring : Use SPE-LC-MS/MS to detect ng/L concentrations in wastewater .

What considerations are critical when modifying the compound's structure to enhance pharmacological activity?

Q. Advanced

  • Steric Effects : Introduce polar chains (e.g., 16α-hydroxymethyl) to improve water solubility without disrupting the 3β-OH pharmacophore.
  • Metabolic Stability : Replace labile groups (e.g., formyloxy) with tert-butyldimethylsilyl ethers for in vivo persistence.
  • Receptor Binding : Use GABAA receptor assays to validate activity changes post-modification .

What are the storage and disposal recommendations to prevent environmental contamination?

Q. Basic

  • Storage : Airtight containers at -20°C, away from oxidizers.
  • Disposal : Neutralize with 10% KOH before incineration. Avoid drain disposal due to unknown aquatic toxicity .

How to integrate theoretical frameworks into mechanistic studies of this compound?

Q. Advanced

  • Molecular Dynamics : Simulate interactions with steroidogenic enzymes (e.g., CYP17A1) using Amber or CHARMM.
  • QSAR Models : Corporate substituent electronic parameters (σ, π) to predict activity trends.
  • Hypothesis-Driven Design : Test derivatives against the "lock-and-key" model for glucocorticoid receptors .

What methodologies analyze the compound's reactivity with other chemicals?

Q. Advanced

  • Kinetic Studies : Use stopped-flow spectrophotometry to measure reaction rates with nucleophiles (e.g., amines).
  • In Situ FTIR : Monitor ester hydrolysis in real-time under acidic/alkaline conditions.
  • Hammett Plots : Correlate substituent effects with reactivity in SN2 reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-
Reactant of Route 2
Reactant of Route 2
Pregn-5-en-20-one, 3,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (3beta,16alpha)-

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